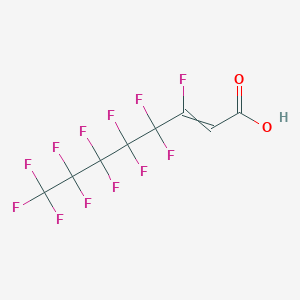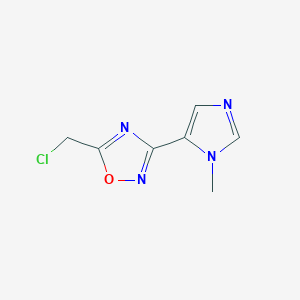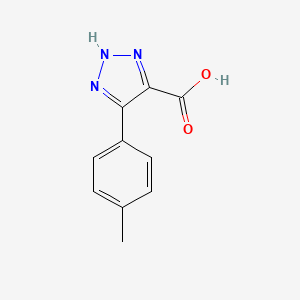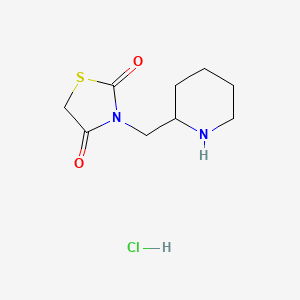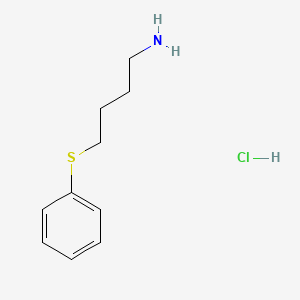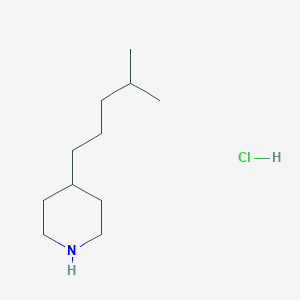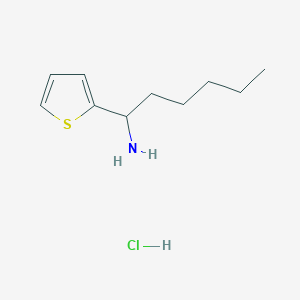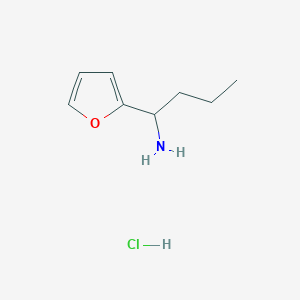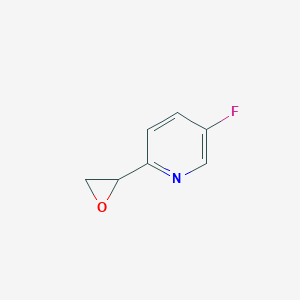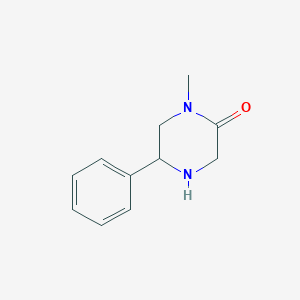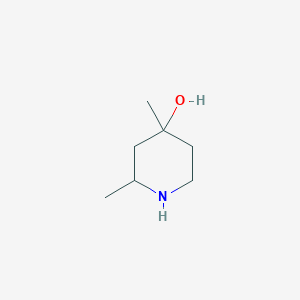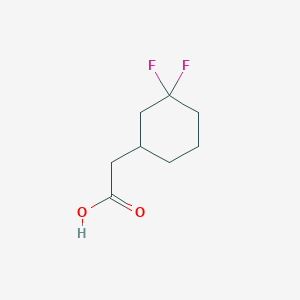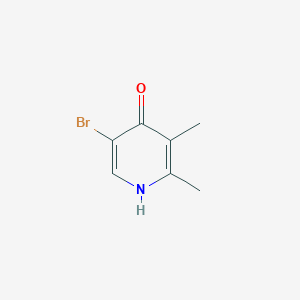
5-Bromo-2,3-dimethylpyridin-4-ol
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. The compound’s IUPAC name would also be part of its description.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, stability, and reactivity towards other reagents.Scientific Research Applications
Unfused Heterobicycles as Amplifiers of Phleomycin
- Application : Amplification of phleomycin activity.
- Details : The reaction of a derivative of 5-Bromo-2,3-dimethylpyridin-4-ol was studied for its potential to amplify the antibiotic phleomycin. This research explores the chemical reactions and structures involved in this process (Kowalewski et al., 1981).
Synthesis and Structure of Meldrum’s Acid Derivatives
- Application : Synthesis of novel chemical structures.
- Details : This study involves the reaction of a related compound to 5-Bromo-2,3-dimethylpyridin-4-ol with pyridine, leading to the synthesis of unique molecular structures, showcasing the versatility of this compound in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).
Structural and Spectroscopic Study of Hydrogen Bonding
- Application : Understanding hydrogen bonding in chemical structures.
- Details : The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine, a similar compound, provides insight into the nature of hydrogen bonding in such structures, which is fundamental for understanding the chemical behavior of 5-Bromo-2,3-dimethylpyridin-4-ol (Hanuza et al., 1997).
Amination of Alkyl Substituted Halogenopyridines
- Application : Creation of derivatives through amination.
- Details : This research explores the amination of various bromo(chloro)pyridines, including those similar to 5-Bromo-2,3-dimethylpyridin-4-ol. Such reactions are crucial for creating new chemical derivatives with potential applications in various fields (Does & Hertog, 2010).
Tautomerism of Hydroxypyridines
- Application : Understanding chemical structure transformations.
- Details : The study examines how bromination affects the tautomerism of hydroxypyridines, which is vital for comprehending the reactivity and stability of compounds like 5-Bromo-2,3-dimethylpyridin-4-ol (Kolder & Hertog, 2010).
Extraction and Separation of Metal Ions
- Application : Efficient metal ion extraction in ionic liquids.
- Details : A study investigating novel ligands, including derivatives of 5-Bromo-2,3-dimethylpyridin-4-ol, for the selective separation of uranium and thorium ions. This application is particularly relevant in the field of nuclear waste management and environmental remediation (Pandey et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, applications, or theoretical studies.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-bromo-2,3-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)9-3-6(8)7(4)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZENKBYJHCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethylpyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



